molecular formula C12H11NO2 B188790 Ethyl quinoline-3-carboxylate CAS No. 50741-46-3

Ethyl quinoline-3-carboxylate

Cat. No.: B188790
CAS No.: 50741-46-3
M. Wt: 201.22 g/mol
InChI Key: OTTDACPMYLDVTL-UHFFFAOYSA-N
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Description

Ethyl quinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.

Mechanism of Action

Target of Action

Ethyl quinoline-3-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . Moreover, quinoline-3-carboxylate derivatives have shown potential antibacterial activity against Bacillus subtilis and Vibrio cholera .

Mode of Action

For instance, they may inhibit tumor growth by inducing cell cycle arrest and apoptosis . They can also disrupt cell migration and modulate nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-3-carboxylates, including this compound, are synthesized from o-aminobenzophenones through base-catalyzed Friedlander condensations . The resulting ethyl-2-oxoquinoline-3-carboxylates are then converted into 2-chloroquinoline-3-carboxylates by reaction with POCl3 . These compounds can affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

In silico metabolic analysis of similar quinoline-3-carboxylate compounds suggests that cyp2c9 and cyp3a4 are the major p450 enzymes involved in their metabolism . This information could provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is likely to be dependent on its specific targets and the cellular context. For instance, if it targets tumor cells, it may lead to cell cycle arrest and apoptosis, thereby inhibiting tumor growth . If it targets bacteria, it may exert antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by rhodium (II) complexes . The reaction typically proceeds under mild conditions, yielding the desired quinoline structure.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or nano zinc oxide are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline-3-carboxylate derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, quinoline-3-carboxylate derivatives, and various substituted quinolines.

Scientific Research Applications

Ethyl quinoline-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

  • Quinoline-2-carboxylate
  • Quinoline-4-carboxylate
  • Ethyl 2,4-dimethylquinoline-3-carboxylate

Properties

IUPAC Name

ethyl quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTDACPMYLDVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300415
Record name ethyl quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50741-46-3
Record name 50741-46-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-quinoline carboxylate
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Synthesis routes and methods

Procedure details

In a sealable tube, concentrated sulfuric acid (32 □L) was added to a solution of potassium quinoline-3-carboxylate in ethanol (1 mL). The flask was sealed and heated at 85° C. for 24 h. The mixture was cooled to ambient temperature, basified with 1 M sodium carbonate (10 mL), and the product was extracted with dichloromethane (3×15 mL). The organic fractions were dried over sodium sulfate and concentrated. Purification of the product by flash column chromatography (10% to 20% EtOAc/hexane) afforded the title compound (292 mg, 1.45 mmol). MS m/z: 202 (M+1).
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potassium quinoline-3-carboxylate
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1 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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